3-(2-Fluorophenyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of a fluorophenyl group and a hydroxyl group on the azetidine ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-fluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(2-Fluorophenyl)azetidin-3-one.
Reduction: Formation of 3-(2-Fluorophenyl)azetidine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)azetidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The azetidine ring’s unique structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)azetidin-3-ol hydrochloride
- 3-(2-Fluoropyridin-3-yl)azetidin-3-ol hydrochloride
- Azetidin-3-ol hydrochloride
Uniqueness
3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is unique due to the specific positioning of the fluorophenyl group, which influences its reactivity and binding properties.
Properties
IUPAC Name |
3-(2-fluorophenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHFXMZPSAOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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